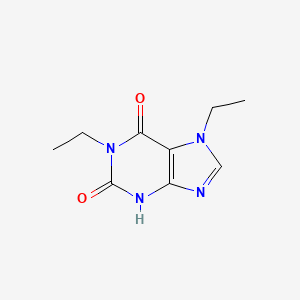

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione

Description

Contextualization of the Purine (B94841) Dione Scaffold in Academic Research

The purine dione, or xanthine (B1682287), scaffold is a cornerstone of medicinal chemistry and biochemical research. Naturally occurring methylated xanthines, such as caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine), are well-known for their physiological effects, primarily as stimulants and bronchodilators. These natural compounds have spurred extensive research into synthetic derivatives to explore and modulate their biological activities.

The versatility of the xanthine scaffold allows for substitutions at the N1, N3, N7, and C8 positions, each influencing the molecule's pharmacological profile. Researchers have synthesized a multitude of xanthine derivatives to investigate their potential as therapeutic agents for a range of conditions.

Significance of Substituted Xanthines as a Research Area

Substituted xanthines are a significant area of academic and industrial research due to their broad spectrum of biological activities. A primary focus of this research has been their interaction with adenosine (B11128) receptors. Adenosine is a ubiquitous signaling molecule that modulates numerous physiological processes, and its receptors (A1, A2A, A2B, and A3) are important drug targets.

Many substituted xanthines act as antagonists at adenosine receptors, blocking the effects of adenosine. This antagonism is the basis for many of the stimulant effects of caffeine and the therapeutic effects of theophylline in asthma. The affinity and selectivity of xanthine derivatives for different adenosine receptor subtypes are highly dependent on the nature and position of their substituents. For instance, substitution at the N1 position is often considered crucial for high affinity at adenosine receptors, while N7 substitution can decrease this affinity. nih.gov Generally, 1,3-disubstituted xanthines tend to exhibit higher affinity than their 1,7-disubstituted counterparts. nih.gov

Beyond adenosine receptor antagonism, research has explored the potential of substituted xanthines as phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and even as potential treatments for neurodegenerative diseases. nih.gov

Overview of Research Focus on 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione Derivatives

Research specifically focusing on this compound, also known as 1,7-diethylxanthine, is more limited compared to its dimethylated analog, paraxanthine (1,7-dimethylxanthine). However, early studies into 1,7-dialkyl xanthines provide valuable insights.

A notable investigation by Mann and Porter in 1945 detailed the synthesis of several 1,7-dialkyl xanthines, including 1,7-diethylxanthine. rsc.org The primary motivation for this research was the discovery of the marked antithyroid activity of paraxanthine. The researchers sought to determine if this biological property was unique to the 1,7-dimethyl derivative or a more general feature of 1,7-dialkyl xanthines. Their preliminary findings indicated that 1,7-diethylxanthine, along with other synthesized 1,7-dialkyl xanthines, exhibited an antithyroid activity of the same order of magnitude as paraxanthine itself. rsc.org

The synthesis of 1,7-diethylxanthine was achieved through two primary methods: a Traube synthesis starting from an appropriately substituted pyrimidine, and a synthesis originating from a substituted imidazole (B134444). rsc.org These synthetic routes provided a means to create a series of 1,7-dialkyl xanthines for biological evaluation.

While extensive modern research on the specific derivatives of this compound is not abundant in publicly available literature, the foundational work on its synthesis and initial biological screening highlights its place within the broader exploration of structure-activity relationships in the xanthine family. The general principles of xanthine chemistry suggest that further derivatization of 1,7-diethylxanthine at the N3 and C8 positions could yield compounds with novel pharmacological profiles, potentially as modulators of adenosine receptors or other biological targets.

Below is a data table summarizing the key compounds mentioned in this article.

| Compound Name | Systematic Name | Substituents |

| 1,7-Diethylxanthine | This compound | Ethyl at N1 and N7 |

| Paraxanthine | 1,7-Dimethyl-1H-purine-2,6(3H,7H)-dione | Methyl at N1 and N7 |

| Caffeine | 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione | Methyl at N1, N3, and N7 |

| Theophylline | 1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione | Methyl at N1 and N3 |

| Theobromine | 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione | Methyl at N3 and N7 |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N4O2 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

1,7-diethyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-3-12-5-10-7-6(12)8(14)13(4-2)9(15)11-7/h5H,3-4H2,1-2H3,(H,11,15) |

InChI Key |

OSSUQBIYDXIUNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Diethyl 1h Purine 2,6 3h,7h Dione and Its Derivatives

Classical Synthetic Approaches for Purine-2,6-dione Core Construction

The synthesis of the purine-2,6-dione scaffold, the central structure of 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione, has been a subject of extensive research. Classical methods have laid the groundwork for the creation of this important heterocyclic system.

Traube's Synthesis and its Modern Adaptations

The Traube purine (B94841) synthesis, first introduced in 1900, stands as a cornerstone for the formation of the purine ring system. slideshare.netslideshare.net This versatile method involves the condensation of a 4,5-diaminopyrimidine with a source of a single carbon atom, such as formic acid or its derivatives, to construct the imidazole (B134444) portion of the purine ring. thieme-connect.dewikipedia.orgresearchgate.net The general pathway involves the formylation of the 4,5-diaminopyrimidine followed by cyclodehydration to yield the purine. slideshare.net

The initial step of the Traube synthesis often involves the nitrosation of a 4-aminopyrimidine derivative at the 5-position, followed by reduction to the 4,5-diaminopyrimidine. scribd.compharmaguideline.com Ring closure is then typically achieved using formic acid. pharmaguideline.com Modern adaptations of this synthesis may employ alternative reagents or reaction conditions to improve yields and purity. For instance, microwave-assisted synthesis has been shown to significantly accelerate the cyclization step.

While the Traube synthesis is a powerful tool for accessing a wide variety of purine derivatives, the specific application to this compound would necessitate starting with a appropriately N-ethylated 4,5-diaminopyrimidine precursor. The regioselectivity of the initial pyrimidine synthesis is crucial for directing the subsequent formation of the desired 1,7-disubstituted product.

One-Pot Synthetic Procedures

To streamline the synthesis of purine-2,6-dione derivatives, one-pot procedures have been developed. These methods offer advantages in terms of efficiency, reduced waste, and simplified workup by combining multiple reaction steps into a single operation. For example, a one-pot synthesis of 8-substituted xanthines can be achieved by reacting a 5,6-diaminouracil (B14702) with a carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). nih.gov This approach avoids the isolation of intermediate amides. nih.gov

The application of one-pot methodologies to the synthesis of this compound would likely involve the in-situ formation of the 4,5-diaminopyrimidine intermediate followed by immediate cyclization. This could potentially involve the reduction of a 5-nitrosopyrimidine and subsequent ring closure in the same reaction vessel.

Cyclo-condensation Reactions for Purine Ring Formation

Cyclo-condensation reactions are fundamental to the formation of the purine ring system. nih.gov These reactions typically involve the joining of a pyrimidine precursor with a component that will form the imidazole ring, or vice versa. The biosynthesis of purines, for example, involves the stepwise construction of the purine ring on a ribose-5-phosphate scaffold. columbia.edubiochemden.comyoutube.com

In a laboratory setting, a common strategy involves the reaction of a 5,6-diaminouracil with a one-carbon electrophile. For instance, the treatment of 5,6-diamino-1,3-dialkyluracils with aldehydes can lead to the formation of an intermediate Schiff base, which then undergoes oxidative cyclization to yield the corresponding 8-substituted xanthine (B1682287) derivative. nih.gov Alternatively, condensation with carboxylic acids can form an amide intermediate that cyclizes upon treatment with a dehydrating agent or base. nih.govbiointerfaceresearch.com The synthesis of this compound via this route would require a 1-ethyl-5,6-diaminouracil as the starting pyrimidine.

Strategic Derivatization of the Purine Dione Scaffold

Once the purine-2,6-dione (xanthine) core is established, strategic derivatization is employed to introduce the desired substituents at specific positions, yielding compounds like this compound and its derivatives. uniroma1.it

Regioselective Alkylation at Nitrogen Positions (N1, N3, N7)

The alkylation of the nitrogen atoms of the xanthine scaffold is a key step in the synthesis of many biologically active compounds. uniroma1.it The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent.

For the synthesis of this compound, sequential or direct alkylation strategies can be envisioned. Starting from xanthine, a regioselective alkylation at the N7 position can be achieved under specific conditions. nih.govnih.gov Subsequent alkylation at the N1 position would then yield the desired product. The order of alkylation can be critical in achieving the desired isomer. The presence of existing substituents on the xanthine ring can influence the site of further alkylation. For instance, the alkylation of theophylline (1,3-dimethylxanthine) with propargyl bromide leads to the formation of the 7-substituted derivative. nih.gov

Table 1: Examples of Regioselective N-Alkylation of Xanthine Derivatives

| Starting Material | Alkylating Agent | Position(s) Alkylated | Reference |

| Xanthine | Alkyl Halide | N7, N9 (mixture) | researchgate.net |

| Theophylline | Propargyl Bromide | N7 | nih.gov |

| 6-Chloropurine | tert-Alkyl Halide | N7 | nih.govnih.gov |

This table is for illustrative purposes and may not be exhaustive.

Functionalization at Carbon Position 8 (C8) of the Xanthine Nucleus

The C8 position of the xanthine nucleus is another key site for functionalization, leading to a diverse range of derivatives with various pharmacological properties. biointerfaceresearch.com A common approach to introduce substituents at C8 is to start with an 8-haloxanthine derivative and perform a cross-coupling reaction. For example, Suzuki-Miyaura cross-coupling reactions of 8-chlorocaffeine with arylboronic acids have been successfully employed. nih.gov

Another strategy involves the direct introduction of a substituent at the C8 position. This can be achieved by reacting a 5,6-diaminouracil with a carboxylic acid or an aldehyde, as mentioned in the context of cyclo-condensation reactions. nih.gov For instance, reacting 1,3-dimethyl-5,6-diaminouracil with various carboxylic acids leads to the formation of 8-substituted theophylline derivatives. nih.gov This approach allows for the incorporation of a wide variety of functional groups at the C8 position.

Table 2: Methods for C8-Functionalization of the Xanthine Nucleus

| Method | Reagents | Resulting C8-Substituent | Reference |

| Condensation | 5,6-Diaminouracil, Carboxylic Acid | Alkyl/Aryl | nih.gov |

| Condensation | 5,6-Diaminouracil, Aldehyde | Alkyl/Aryl | nih.gov |

| Cross-Coupling | 8-Haloxanthine, Boronic Acid | Aryl/Hetaryl | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

Introduction of Heterocyclic Systems

The functionalization of the purine-2,6-dione core by introducing other heterocyclic systems is a key strategy for modulating its physicochemical properties and biological activity. This often involves reactions at the C8 position of the xanthine ring.

Thiazolidine-4-one: The thiazolidin-4-one ring is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities. researchgate.net Its introduction onto a purine dione structure can be achieved through multi-step synthesis. A common method involves the Knoevenagel condensation. researchgate.net For instance, an 8-hydrazinyl-substituted this compound could be reacted with an appropriate aldehyde to form a hydrazone, which is then cyclized with thioglycolic acid to yield the desired 8-(thiazolidin-4-on-yl)-purine dione derivative. The modification of substituents at positions 2, 3, and 5 of the thiazolidinone ring allows for the creation of a diverse library of compounds. researchgate.net

Pyrimidine: The pyrimidine nucleus is a fundamental component of many biologically active molecules, including nucleic acids. researchgate.netresearchgate.net The synthesis of purines often originates from pyrimidine precursors. Specifically, 5,6-diaminopyrimidine derivatives serve as key intermediates. For example, 1,3-diethyl-5,6-diaminouracil (B15585) can be cyclized with various one-carbon sources to form the imidazole ring, thus completing the this compound structure. researchgate.netasianpubs.org

Pyrazoline/Pyrazole: Pyrazole derivatives of xanthines have been synthesized and evaluated for their biological properties, such as anticancer activity. researchgate.net These are typically prepared by introducing a substituted pyrazole scaffold at the 8th-position of the xanthine moiety. rsc.org This can be achieved by reacting an 8-bromo-purine dione with a pyrazole derivative under suitable coupling conditions, or by constructing the pyrazole ring from an 8-hydrazinyl precursor.

Triazole: The 1,2,3-triazole ring can be efficiently introduced using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This involves the reaction of an 8-azido-purine dione derivative with a terminal alkyne, or an 8-alkynyl-purine dione with an azide (B81097). This method is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole hybrids. acs.org Additionally, 1,2,4-triazole derivatives can be synthesized and subsequently glycosylated using enzymatic methods. nih.gov

Oxazole: Fused oxazolo[5,4-d]pyrimidine systems can be generated through thermolytic reactions of 6-azidouracils with benzoic acid. semanticscholar.org This indicates a pathway for creating oxazole-fused purine diones, which would be considered a type of annulation reaction.

| Heterocyclic System | General Synthetic Approach | Key Intermediate/Reagent |

| Thiazolidine-4-one | Knoevenagel condensation and cyclization | 8-hydrazinyl-purine dione, Thioglycolic acid |

| Pyrimidine | Imidazole ring formation | 5,6-diaminouracil derivative |

| Pyrazole | Substitution at C8-position | 8-bromo or 8-hydrazinyl-purine dione |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 8-azido or 8-alkynyl-purine dione |

| Oxazole (fused) | Thermolytic cyclization | 6-azidouracil derivative |

Annulation Reactions to Form Fused Purine Dione Systems

Annulation reactions involve the construction of a new ring fused to the existing purine dione scaffold, leading to complex polycyclic systems. These reactions expand the structural diversity and can significantly alter the biological profile of the parent molecule.

For instance, the synthesis of triazolo[3,4-e]purine derivatives has been achieved in a two-step procedure starting from 2,6-dichloropurine. researchgate.net This involves a nucleophilic substitution at the C-2 position with hydrazine hydrate, followed by an acid-catalyzed cyclization with an aldehyde to form the fused triazole ring. researchgate.net Similarly, the reaction of 6-amino-5-carboxamidouracil derivatives under acidic, alkaline, or neutral conditions can lead to the formation of 8-substituted xanthines, which is the key step in building the imidazole ring. nih.gov When appropriate bifunctional reagents are used, this cyclization can lead to fused systems, such as pyrimido[1,2,3-cd]purinediones. researchgate.netnih.gov

Emerging Synthetic Techniques in Purine Dione Chemistry

Modern synthetic chemistry aims to develop more efficient, sustainable, and atom-economical methods. Several emerging techniques have been successfully applied to the synthesis of purine diones and their derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In purine chemistry, it has been particularly effective for the imidazole ring closure step in xanthine synthesis. researchgate.netsemanticscholar.org The reaction of 5,6-diaminouracil derivatives with triethyl orthoformate under microwave irradiation significantly shortens reaction times from hours to minutes and often improves yields, even on a gram scale. researchgate.netasianpubs.org This method has been successfully applied to synthesize various 1,3-dialkylxanthines. asianpubs.org Similarly, ring closure using hexamethyldisilazane (HMDS) is also dramatically accelerated by microwave heating, enabling the synthesis of complex derivatives like 8-styrylxanthines and tricyclic pyrimido[1,2,3-cd]purines. researchgate.netnih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Yield Improvement | Reference |

| Imidazole ring closure (Triethyl orthoformate) | 1-5 hours | 5 minutes | Similar to improved | asianpubs.org |

| Imidazole ring closure (Hexamethyldisilazane) | Several hours to days | 20 minutes | Generally improved | researchgate.netnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In purine chemistry, these reactions are used to introduce a wide variety of substituents. A notable application is the direct C-H arylation of xanthines at the C-8 position. researchgate.netacs.org This reaction can be achieved by coupling the xanthine directly with an aryl halide or even an unactivated arene, using a palladium catalyst often in combination with a silver salt additive or an oxidant like O₂. researchgate.netacs.org This approach avoids the pre-functionalization of the purine ring, making it highly atom-economical. Other common cross-coupling reactions like Suzuki-Miyaura and Sonogashira have also been employed to modify purine scaffolds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups, respectively. nih.govnih.gov

Acceptorless Dehydrogenative Coupling (ADC)

Acceptorless dehydrogenative coupling (ADC), also known as hydrogen-borrowing catalysis, is an environmentally benign synthetic strategy. rsc.org This method typically uses alcohols as alkylating agents, catalyzed by transition metals like ruthenium or iridium, producing only water and hydrogen gas as byproducts. nih.govresearchgate.net The general mechanism involves the oxidation of an alcohol to an aldehyde, followed by condensation with a nucleophile (e.g., an amine) to form an imine, which is then reduced by the metal hydride species generated in the initial oxidation step. digitellinc.com This strategy has been widely used for the synthesis of various N-heterocycles, such as quinolines, quinoxalines, and pyrimidines. nih.govnih.gov Its application in purine dione chemistry represents a promising green route for N-alkylation or for building fused heterocyclic rings using diols and diamines as substrates. nih.govnih.gov

Enzyme-Catalyzed Transformations for Stereoselective Synthesis

Biocatalysis offers a powerful approach for performing highly selective, particularly stereoselective, transformations under mild conditions. In the context of purine chemistry, enzymes can be used for various modifications. For example, E. coli purine nucleoside phosphorylase has been used to catalyze the glycosylation of 1,2,4-triazole-3-thione derivatives to produce ribosides and deoxyribosides. nih.gov This enzymatic approach allows for the selective formation of nucleoside analogues that can be difficult to achieve through traditional chemical methods. The natural de novo biosynthesis of purines involves a complex pathway with ten sequential reactions catalyzed by six enzymes, highlighting the potential for harnessing enzymatic cascades for purine synthesis. researchgate.net The use of enzymes can be crucial when specific stereoisomers of a chiral purine dione derivative are required. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1,7 Diethyl 1h Purine 2,6 3h,7h Dione Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 1,7-dialkylxanthine analogs, including 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione, various NMR experiments offer a wealth of information regarding the chemical environment of individual atoms and their through-bond and through-space relationships.

¹H NMR Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of this compound analogs, ¹H NMR is instrumental in confirming the presence and characteristics of the ethyl groups at the N1 and N7 positions.

The ethyl groups give rise to characteristic signals: a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3). The chemical shift of these signals is influenced by the electron-withdrawing nature of the purine (B94841) ring system. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, consistent with the ethyl group structure. The single proton on the C8 position of the purine ring typically appears as a singlet further downfield due to its attachment to the heterocyclic aromatic system.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~7.5-8.0 | Singlet | - |

| N1-CH₂ | ~4.0-4.2 | Quartet | ~7.0 |

| N7-CH₂ | ~4.2-4.4 | Quartet | ~7.2 |

| N1-CH₃ | ~1.2-1.4 | Triplet | ~7.0 |

| N7-CH₃ | ~1.3-1.5 | Triplet | ~7.2 |

| N3-H | ~10.0-11.0 | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu For this compound, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, including the carbonyl carbons (C2 and C6), the carbons of the purine ring (C4, C5, and C8), and the carbons of the ethyl groups.

The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum (150-160 ppm). The aromatic and heterocyclic carbons of the purine ring resonate at intermediate chemical shifts, while the aliphatic carbons of the ethyl groups appear in the upfield region. The specific chemical shifts provide valuable "fingerprint" information for the compound and its analogs. researchgate.netchemicalbook.com Isotope ratio monitoring by ¹³C NMR spectrometry can also provide insights into the intramolecular position-specific composition of xanthines at natural abundance. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | ~155 |

| C-6 | ~151 |

| C-4 | ~148 |

| C-8 | ~141 |

| C-5 | ~107 |

| N1-CH₂ | ~42 |

| N7-CH₂ | ~38 |

| N1-CH₃ | ~14 |

| N7-CH₃ | ~13 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is essential for unambiguous structural assignment. emerypharma.comyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of each ethyl group, confirming their direct connectivity. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pub An HSQC spectrum would show cross-peaks connecting the proton signals of the ethyl groups and the C8-H to their corresponding carbon signals in the ¹³C NMR spectrum. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. emerypharma.com For instance, correlations would be observed between the N1-methylene protons and the C2 and C6 carbonyl carbons, and between the N7-methylene protons and the C5 and C8 carbons, confirming the attachment points of the ethyl groups. rsc.org

Solid-State NMR and Nuclear Quadrupole Resonance (NQR) for Polymorph Characterization

In the solid state, molecules can exist in different crystalline forms known as polymorphs. These polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms, as the NMR parameters are sensitive to the local molecular environment and packing. nih.govjeol.com For xanthine (B1682287) derivatives, ssNMR can distinguish between different polymorphs by revealing differences in chemical shifts and relaxation times. nih.govcardiff.ac.uk

Nuclear Quadrupole Resonance (NQR) spectroscopy is another technique applicable to the solid state that probes the interaction between the nuclear quadrupole moment of certain nuclei (like ¹⁴N) and the electric field gradient at the nucleus. wikipedia.orgdu.ac.in This interaction is highly sensitive to the electronic environment and molecular packing. wikipedia.org NQR has been used to study the solid-state structures of related purine compounds and can provide valuable information on hydrogen bonding and intermolecular interactions in the crystalline lattice of this compound analogs. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS would confirm the molecular formula C₉H₁₂N₄O₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is crucial for confirming the identity of newly synthesized analogs. Furthermore, the fragmentation patterns observed in the mass spectrum, which result from the breakdown of the molecular ion, can provide valuable structural information and help in the identification of related compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purine Derivative Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for the identification and quantification of purine metabolites in complex biological matrices. nih.govchromatographyonline.com This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov For purine derivatives like this compound, Ultra-High Performance Liquid Chromatography (UHPLC) is often employed for separation, typically using a C18 column. nih.govlcms.cz The mobile phase commonly consists of an aqueous component with an acid, such as formic acid, and an organic solvent like methanol, run in a gradient. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually with an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. nih.gov In the tandem mass spectrometer, these precursor ions are selected and subjected to collision-induced dissociation, creating a specific pattern of product ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure and is used for definitive identification. libretexts.org The transition from a specific precursor ion to a product ion, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification of the target compound, even at very low concentrations. nih.govresearchgate.net The fragmentation of xanthine derivatives often involves the cleavage of bonds adjacent to carbonyl groups and within the purine ring structure. researchgate.netlibretexts.org

Table 1: Representative LC-MS/MS Parameters for Purine Derivative Analysis

| Parameter | Value/Condition |

|---|---|

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor Ion [M+H]⁺ (Example) | m/z 209.13 (for this compound) |

| Product Ions (Example) | m/z 181, m/z 153, m/z 125 |

| Retention Time (Example) | 4.5 min |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govyoutube.com For this compound, the IR spectrum provides a unique "fingerprint" based on its specific vibrational modes. diva-portal.org

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands. The two carbonyl (C=O) groups in the purine ring are prominent features in the IR spectrum, typically appearing as strong absorption bands in the region of 1650-1720 cm⁻¹. unist.ac.krresearchgate.net The exact frequency of these C=O stretching vibrations can be influenced by the electronic environment and hydrogen bonding. researchgate.net

Other significant vibrational modes include the C-N stretching within the purine ring system, C-H stretching of the ethyl groups, and various bending vibrations. nepjol.info The stretching vibrations of the C-H bonds in the ethyl groups (CH₃ and CH₂) are expected in the 2850-3000 cm⁻¹ range. libretexts.org The purine ring itself has characteristic stretching and bending vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), confirming the core heterocyclic structure. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980-2850 | C-H Stretch | Alkyl (Ethyl groups) |

| 1710-1660 | C=O Stretch | Amide/Urea Carbonyls |

| 1610-1550 | C=N/C=C Stretch | Purine Ring |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- |

| 1380-1350 | C-H Bend (Rocking) | -CH₃ |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for assessing the purity of compounds and monitoring the progress of chemical reactions. ualberta.ca For purine derivatives such as this compound, TLC can effectively separate the target compound from starting materials, byproducts, and other impurities. merckmillipore.com

The separation is typically performed on a plate coated with a stationary phase, commonly silica gel. nih.gov The sample is spotted onto the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). sigmaaldrich.com The choice of eluent is critical for achieving good separation; for xanthine derivatives, mixtures of polar organic solvents like chloroform and methanol are often effective. nih.govresearchgate.net

As the eluent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and have lower Rf values. libretexts.org After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with reagents like iodine vapor. sigmaaldrich.comcarlroth.com A pure compound should ideally appear as a single spot. ualberta.ca The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions. libretexts.org

Table 3: Typical TLC Conditions for Xanthine Derivative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel HPTLC plate NH₂ F₂₅₄s merckmillipore.comsigmaaldrich.com |

| Mobile Phase (Eluent) | Chloroform:Methanol (e.g., 90:10 v/v) nih.gov |

| Development | In an unsaturated chamber to a distance of 5-7 cm sigmaaldrich.com |

| Visualization | UV light at 254 nm merckmillipore.com |

| Expected Rf Value | ~0.4 - 0.6 (varies with exact eluent composition) nih.gov |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. researchgate.net It is extensively used for the purity assessment of xanthine derivatives due to its high resolution, sensitivity, and reproducibility. researchgate.netcellulosechemtechnol.ro

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of purine analogs. lcms.cz In this setup, a nonpolar stationary phase, typically an octadecylsilyl (C18) bonded silica column, is used with a polar mobile phase. lcms.czcellulosechemtechnol.ro The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. cellulosechemtechnol.ronih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases; more hydrophobic compounds are retained longer on the column and thus have longer retention times. nih.gov

An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. nih.govnih.gov Detection is commonly performed using a UV detector, as purine derivatives exhibit strong absorbance in the UV region, typically around 270 nm. cellulosechemtechnol.ro The purity of this compound can be determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

Table 4: Representative HPLC Conditions for Purine Derivative Separation

| Parameter | Value/Condition |

|---|---|

| LC System | HPLC with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netcellulosechemtechnol.ro |

| Mobile Phase | Acetonitrile:Methanol:0.025 M Phosphate Buffer (pH 7.2) (e.g., 15:20:65 v/v/v) cellulosechemtechnol.ro |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm nih.gov |

| Column Temperature | Ambient or controlled (e.g., 32 °C) researchgate.net |

| Injection Volume | 20 µL |

| Expected Retention Time | 6-10 min (dependent on specific conditions) cellulosechemtechnol.ro |

Chemical Reactivity and Transformations of 1,7 Diethyl 1h Purine 2,6 3h,7h Dione Derivatives

Alkylation and Acylation Reactions at Ring Nitrogens

The purine (B94841) ring system of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione features several nitrogen atoms, but with the N1 and N7 positions already substituted with ethyl groups, further alkylation or acylation primarily targets the N3 and N9 positions. Direct alkylation of xanthine (B1682287) derivatives often yields a mixture of products, but specific conditions can favor one isomer over another.

Alkylation at the N9 position of xanthine derivatives is a common strategy to introduce further diversity and to synthesize precursors for N-heterocyclic carbenes (NHCs). mdpi.com For instance, heating xanthines like 1,3-dimethyl-7-benzylxanthine with alkylating agents such as ethyl tosylate or the more economical diethyl sulfate (B86663) cleanly affords the corresponding N9-ethylated xanthinium salts in high yields. mdpi.com This reaction proceeds by direct nucleophilic attack of the N9 nitrogen on the alkylating agent. Given the existing substitution pattern of this compound, alkylation would be expected to occur at the N3 or N9 positions, depending on the starting material and reaction conditions. A clean and efficient method for such alkylations involves using a Q-tube® reactor with water as a green solvent at temperatures above boiling, which has been successfully applied to various xanthine derivatives. mdpi.comresearchgate.net

Acylation reactions, involving the introduction of an acyl group (R-C=O), can also occur at the available ring nitrogens. These reactions are typically carried out using acyl halides or anhydrides in the presence of a base. While less common than alkylation, N-acylation can significantly alter the electronic properties and biological activity of the purine scaffold. nih.gov The reactivity of the different nitrogen atoms towards acylation is influenced by steric hindrance and the electronic nature of the existing substituents.

Table 1: Examples of N-Alkylation Reactions on Xanthine Scaffolds

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1,3-Dimethyl-7-benzylxanthine | Ethyl tosylate | Neat, 150 °C, 2 h | 1,3-Dimethyl-7-benzyl-9-ethylxanthinium tosylate | 87 |

| 1,3-Dimethyl-7-(4-chlorobenzyl)xanthine | Ethyl tosylate | Neat, 150 °C | 1,3-Dimethyl-7-(4-chlorobenzyl)-9-ethylxanthinium tosylate | 88 |

Data sourced from multiple studies on xanthine alkylation. mdpi.commdpi.com

Reactions at the C8 Position (e.g., Halogenation, Amination, Thiolation, Selenylation)

The C8 position of the purine ring is particularly susceptible to a variety of chemical transformations, making it a key site for introducing functional diversity. mdpi.com This reactivity stems from the electronic nature of the imidazole (B134444) portion of the purine ring.

Halogenation: Direct halogenation, particularly bromination, at the C8 position is a common first step for further functionalization. Reagents like bromine in acetic acid or N-bromosuccinimide (NBS) are effective for this transformation. The resulting 8-halo-xanthine derivatives are valuable intermediates.

Amination: The halogen atom at the C8 position can be readily displaced by various nitrogen nucleophiles. This nucleophilic aromatic substitution reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of 8-amino-xanthine derivatives. These compounds are of significant interest due to their structural similarity to adenosine (B11128) and their potential as receptor antagonists.

Thiolation and Selenylation: Similarly, 8-halo-xanthines can react with sulfur and selenium nucleophiles to yield 8-thio and 8-seleno derivatives, respectively. mdpi.com Thiolation can be achieved using reagents like sodium sulfide (B99878) or thiourea, followed by hydrolysis. These sulfur-containing analogues have been explored for various pharmacological activities. Selenylation introduces the selenium atom, a trace element with important biological functions, into the purine core.

Table 2: Functionalization Reactions at the C8 Position of Xanthine Derivatives

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Halogenation | Br₂ / Acetic Acid | 8-Bromo-1,7-diethyl-1H-purine-2,6(3H,7H)-dione |

| Amination | R¹R²NH / Heat | 8-(Amino)-1,7-diethyl-1H-purine-2,6(3H,7H)-dione |

| Thiolation | NaSH or Thiourea | 8-(Thio)-1,7-diethyl-1H-purine-2,6(3H,7H)-dione |

Condensation and Coupling Reactions for Complex Structure Formation

To build more complex molecular architectures, condensation and metal-catalyzed coupling reactions are frequently employed, often utilizing the reactive C8 position.

Condensation Reactions: A key precursor for building fused ring systems is the corresponding 5,6-diaminouracil (B14702) derivative. For example, 1,3-diethyl-5,6-diaminouracil (B15585) can be synthesized and then condensed with various electrophiles. Reaction with aldehydes, for instance, can lead to the formation of fused pyrimidopyrimidine systems through a double Michael addition pathway.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds. An 8-bromo-1,7-diethyl-1H-purine-2,6(3H,7H)-dione intermediate is an ideal substrate for these reactions. Coupling with aryl boronic acids (Suzuki) or organostannanes (Stille) allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C8 position, significantly expanding the structural diversity of the purine core. mdpi.com These reactions are fundamental in synthesizing complex molecules for drug discovery and materials science.

Schiff Base Formation and Aza-Michael Addition Pathways

A versatile synthetic route to complex 8-substituted purine derivatives involves the formation of Schiff bases from 5,6-diaminouracil precursors, followed by an intramolecular cyclization that can be viewed as an aza-Michael addition. mdpi.com

This pathway typically begins with the condensation of a 1,3-dialkyl-5,6-diaminouracil (a close analog of the diethyl derivative) with a ketone, such as p-bromoacetophenone, in a solvent like DMF under heat. mdpi.com This reaction forms a Schiff base (imine) intermediate at the N5 position. Subsequent intramolecular cyclization, driven by the attack of the C6-amino group onto the imine carbon, followed by aromatization, yields the 8-substituted purine-2,6-dione. This method provides a high-yield pathway to derivatives with a variety of substituents at the C8 position, depending on the ketone used in the initial condensation step. mdpi.com The aza-Michael addition is a type of conjugate addition where a nitrogen nucleophile adds to an activated alkene or imine.

Oxidative Transformations (e.g., C-8 Oxidation)

The C8 position of the purine ring is also susceptible to oxidation. The oxidation of xanthine derivatives typically leads to the formation of the corresponding uric acid (purine-2,6,8-trione) derivative. For this compound, this transformation would yield 1,7-diethyluric acid. This oxidation can be achieved using various oxidizing agents. For example, studies on the structurally similar compound caffeine (B1668208) (1,3,7-trimethylxanthine) show that it can be oxidized to 1,3,7-trimethyluric acid. This suggests that the C8-H bond in the 1,7-diethyl derivative is similarly reactive towards oxidation, resulting in the introduction of a carbonyl group at this position.

Synthesis of Purine-Macrocycle Conjugates

Linking purine scaffolds to macrocyclic structures, such as cyclens or crown ethers, creates complex conjugates with unique properties, particularly for ion sensing or catalytic applications. The synthesis of these conjugates often involves a multi-step approach, utilizing the reactivity of the C8 position to append the macrocyclic moiety.

A general strategy involves first functionalizing the 8-position of the purine with a suitable linker, often via an 8-bromo intermediate. This linker can then be used to attach the macrocycle. For example, a linker with a terminal alkyne could be introduced at C8 via a Sonogashira coupling reaction. Subsequently, a macrocycle bearing an azide (B81097) group can be attached using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This modular approach allows for the combination of diverse purine cores with various macrocycles to create sophisticated molecular systems for specific applications.

Structure Activity Relationship Sar Studies of 1,7 Diethyl 1h Purine 2,6 3h,7h Dione Analogs

Positional Isomerism and Substitution Pattern Effects on Molecular Recognition

The arrangement of substituents on the purine (B94841) ring, known as positional isomerism, significantly influences how these molecules interact with their biological targets. Molecular recognition is a highly specific process, and even subtle changes in the substitution pattern can lead to dramatic differences in activity.

The positioning of functional groups on a molecule can have a marked effect on its behavior and interaction with other molecules. researchgate.netmdpi.com For purine derivatives, alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers, most commonly at the N7 and N9 positions. The formation of these isomers is often a challenge in chemical synthesis, with the N9 isomer typically being the more thermodynamically stable and, therefore, the major product. nih.gov

The specific placement of substituents affects the molecule's shape and electronic properties, which are critical for binding to a target receptor. For instance, in a study of 6-(heteroaryl)purines, the orientation of the heteroaryl ring relative to the purine core was found to shield the N7 position, leading to regiospecific alkylation at the N9 position. nih.govresearchgate.net This highlights how the substitution pattern can direct further chemical modifications and ultimately influence the final structure and activity of the compound.

The table below illustrates how different substitution patterns on the purine ring can affect the yield of N9 versus N7 isomers, a critical factor in determining the final biological activity of the compound.

| Compound | Substitution Pattern | N9/N7 Ratio | Reference |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | 2-butylimidazole at C6 | Exclusive N9 | nih.gov |

| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | 4,5-diphenylimidazole at C6 | ~5:1 | nih.gov |

Impact of Alkyl Chain Length and Branching at N1, N3, and N7

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer being the more thermodynamically stable product. nih.gov However, specific synthetic methods have been developed to achieve regioselective alkylation at the N7 position. nih.gov For instance, the use of N-trimethylsilylated purines with a tert-alkyl halide and a catalyst like SnCl4 can favor the formation of the N7 isomer. nih.gov

The stability of the alkyl group at the N7 position can be influenced by the reaction conditions. For example, the tert-butyl group at the N7 position of 6-chloropurine is stable in basic conditions but unstable in the presence of aqueous mineral acids or Lewis acids. nih.gov This lability can lead to rearrangement to the more stable N9 isomer. nih.gov

The following table summarizes the effect of different reaction conditions on the stability and isomerization of N7-tert-butyl-6-chloropurine.

| Condition | Solvent | Temperature | Outcome | Reference |

| SnCl4 (1 equiv) | DCE | 50 °C | 20% conversion to 6-chloropurine after 48h | nih.gov |

| SnCl4 (1 equiv) | ACN | 50 °C | Mixture of 1, N7-isomer, and N9-isomer after 21h | nih.gov |

| TMSOTf (2 equiv) | ACN | 80 °C | Predominantly 6-chloropurine and N9-isomer | nih.gov |

Influence of Substituents at the C8 Position and Heterocyclic Annulations

Modifications at the C8 position of the purine-2,6-dione scaffold and the fusion of additional heterocyclic rings (annulation) offer significant opportunities to alter the pharmacological profile of these compounds.

The C8 position of the purine ring is unique in its reactivity, being susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups. mdpi.comnih.gov For example, the C8 hydrogen is acidic enough to be removed by a strong base like LDA, allowing for subsequent alkylation. mdpi.com

Introducing substituents at the C8 position can influence the conformation of the molecule, particularly the orientation of the glycosidic bond in purine nucleosides. mdpi.com Furthermore, C8-substituted purines have been shown to possess a range of biological activities, including cytostatic effects. mdpi.com

Heterocyclic annulation, the fusion of another ring system to the purine core, can create novel chemical entities with distinct properties. For example, the synthesis of 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones has been explored for potential antitumor activity. researchgate.net

The table below provides examples of modifications at the C8 position and their resulting biological activities.

| C8 Substituent/Annulation | Biological Activity | Reference |

| 8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino) | 5-HT1A/5-HT2A/5-HT7 receptor ligand | nih.gov |

| Thiazolo[2,3-f]purine-2,4-dione | Antitumor | researchgate.net |

Conformational Flexibility and Steric Hindrance in Ligand-Target Interactions

The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to bind to a biological target. Conformational flexibility allows a ligand to adopt the optimal orientation for binding, while steric hindrance can prevent or weaken this interaction.

Molecular recognition is a dynamic process where both the ligand and the target protein can undergo conformational changes to achieve the best fit. nih.gov A flexible ligand can explore various conformations, and the one that is recognized by the receptor is not necessarily the lowest energy conformation. unina.it The binding energy must compensate for any loss of conformational freedom upon complex formation. unina.it

Restricting the conformational flexibility of a ligand, for instance, by introducing cyclic structures, can be a strategy to improve binding affinity by reducing the entropic penalty of binding. unina.it However, this can also introduce steric hindrance if the rigid structure does not fit well into the binding site.

Steric effects can also be more subtle, such as shielding a particular part of the molecule from interaction or altering the population of different conformers. unina.it In the context of purine derivatives, the conformation of substituents can influence their interaction with the target. For example, in a study of a G-rich oligonucleotide aptamer binding to thrombin, the aptamer adopts a specific kinked structure that is crucial for its anticoagulant activity. nih.gov

The following table highlights key concepts related to conformational flexibility and steric hindrance.

| Concept | Description | Significance in Drug Design |

| Conformational Flexibility | The ability of a molecule to adopt different spatial arrangements. | Allows for an optimal fit to the binding site but can have an entropic cost. |

| Steric Hindrance | The prevention of reactions or interactions due to the spatial bulk of substituents. | Can prevent a ligand from binding to its target or influence selectivity. |

| Ligand Pre-shaping | Modifying a ligand to have a conformation that is complementary to the binding site. | Aims to minimize the loss of conformational entropy upon binding. unina.it |

Pharmacophore Model Development for Purine Dione Scaffolds

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to have a specific biological activity. nih.gov Developing pharmacophore models for purine dione scaffolds is a key step in designing new and more potent drugs.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target (structure-based). dovepress.comresearchgate.net These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional orientation. researchgate.net

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.govresearchgate.net This approach can significantly speed up the drug discovery process. researchgate.net For example, a pharmacophore model was used to screen a database of 20 million compounds to identify potential inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net

Pharmacophore modeling is also a valuable tool for understanding the key interactions between a ligand and its target, which can guide the optimization of lead compounds. nih.gov

The table below outlines the general steps involved in pharmacophore model development and its application.

| Step | Description |

| Feature Identification | Defining the key chemical features responsible for biological activity (e.g., H-bond donors/acceptors, aromatic rings). |

| 3D Arrangement | Determining the spatial arrangement of these features. |

| Model Generation | Creating a computational model representing the pharmacophore. |

| Virtual Screening | Using the model to search compound databases for molecules with matching features. |

| Hit Identification and Optimization | Identifying promising new compounds and modifying them to improve activity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can represent various properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the biological activity. researchgate.net

A good QSAR model should not only be able to explain the activity of the compounds in the training set but also have good predictive power for new, untested compounds. researchgate.net The predictive ability of a QSAR model is typically assessed using a separate test set of compounds. researchgate.net

QSAR studies can provide valuable insights into the structural features that are important for biological activity, which can guide the design of new, more potent analogs. researchgate.net For instance, a 2D QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors like SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for activity. researchgate.net

The following table provides an overview of the key components of a QSAR study.

| Component | Description | Example Descriptors/Methods |

| Dataset | A series of compounds with measured biological activity. | Training set and test set of purine derivatives. |

| Molecular Descriptors | Numerical values that characterize the properties of the molecules. | SsCH3E-index, H-Donor Count, T_2_Cl_3. researchgate.net |

| Statistical Method | A mathematical technique to correlate descriptors with activity. | Partial Least Squares (PLS) Regression. researchgate.net |

| Model Validation | Assessing the statistical significance and predictive power of the model. | Cross-validation (q²), external validation (pred_r²). researchgate.net |

Computational and Theoretical Investigations of 1,7 Diethyl 1h Purine 2,6 3h,7h Dione

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione, binds to a macromolecular target, typically a protein or enzyme. These methods are invaluable in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the prediction of binding affinity and the identification of key interactions.

Acetylcholinesterase (AChE): The purine-2,6-dione scaffold has been investigated for its potential to inhibit AChE, an enzyme implicated in Alzheimer's disease. researchgate.net Docking studies on derivatives have shown that the xanthine (B1682287) moiety can bind to the catalytic active site (CAS) of AChE. researchgate.net In some designed inhibitors, the purine (B94841) structure interacts with both the catalytic and peripheral active sites of the enzyme. nih.gov

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that are therapeutic targets for various diseases. mdpi.com Computational approaches, including molecular docking and dynamics, have been used to identify novel sirtuin inhibitors. nih.govresearchgate.net These studies help in understanding how ligands bind within the active site and can guide the design of more potent and selective inhibitors. researchgate.net

Kinases: Protein kinases are key targets in cancer therapy. The purine-2,6-dione scaffold has been used as a basis for designing multi-kinase inhibitors. nih.gov For example, 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have been designed and synthesized to target kinases like PI3K and B-Raf, with molecular docking used to validate the design rationale. nih.govresearchgate.net

The stability of a ligand-target complex is determined by various non-covalent intermolecular forces. Computational simulations are crucial for identifying and analyzing these interactions.

Hydrogen Bonds: In docking studies of purine derivatives with protein targets, hydrogen bonds are frequently observed. For instance, the carbonyl groups of the purine-2,6-dione ring can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site of enzymes like the SARS-CoV-2 main protease. nih.gov

π-π Stacking: The aromatic imidazole (B134444) ring of the purine system facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the binding pocket of enzymes. This type of interaction is a significant contributor to the binding affinity of purine-based inhibitors of acetylcholinesterase. journals.cz

These computational analyses of intermolecular forces are essential for understanding the structure-activity relationships of purine-2,6-dione derivatives and for designing new molecules with improved binding affinity and specificity. nih.gov

Protein–Ligand Interaction Profiling

Protein-ligand interaction profiling is a crucial computational technique used to predict and analyze how a small molecule, or ligand, might bind to a protein target. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, which are critical for a molecule's biological activity.

A thorough review of scientific literature and chemical databases reveals a lack of specific studies focused on the protein-ligand interaction profiling of this compound. While computational studies have been performed on various other purine derivatives to understand their interactions with biological targets, no such data has been published for this particular diethyl-substituted purine-dione. Therefore, there is currently no available data detailing its binding affinities, interaction patterns, or potential protein targets derived from computational screening or molecular docking studies.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Chemical Optimization

In silico ADME profiling utilizes computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the viability of a molecule as a potential drug candidate. Key parameters often evaluated include oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity.

Despite the importance of such predictive analyses, there are no specific in silico ADME studies for this compound reported in the available scientific literature. Consequently, there is no published data on its predicted absorption, distribution, metabolism, or excretion characteristics. The table below is representative of the types of data that would be generated from such a study, but is currently unpopulated for this compound due to the absence of research.

| ADME Property | Predicted Value |

| Absorption | |

| Human Intestinal Absorption (%) | No data available |

| Caco-2 Permeability (nm/s) | No data available |

| Distribution | |

| Plasma Protein Binding (%) | No data available |

| Blood-Brain Barrier Penetration | No data available |

| Metabolism | |

| CYP450 2D6 Inhibition | No data available |

| CYP450 3A4 Inhibition | No data available |

| Excretion | |

| Clearance (ml/min/kg) | No data available |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is essential for comprehending a molecule's reactivity and its ability to bind to a target. This is often visualized through an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom.

There is a notable absence of published research on the conformational analysis and energy landscapes of this compound. Such studies would typically involve quantum mechanical calculations or molecular dynamics simulations to determine the energetically favorable conformations and the rotational energy profiles of the ethyl substituents. Without these investigations, the conformational preferences and flexibility of this specific molecule remain theoretically uncharacterized.

Molecular Recognition and Interaction Mechanisms of 1,7 Diethyl 1h Purine 2,6 3h,7h Dione Derivatives

Binding to Adenosine (B11128) Receptors (A1, A2A, A2B, A3) and Receptor Subtype Selectivity

Derivatives of the 1H-purine-2,6(3H,7H)-dione scaffold, commonly known as xanthines, are well-established as adenosine receptor antagonists. The affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the substituents at various positions on the purine (B94841) ring. nih.gov

Research into a broad range of purine derivatives has demonstrated that modifications can significantly alter binding profiles. For instance, studies on pyrido[2,1-f]purine-2,4-diones, a related class of compounds, have led to the development of potent and highly selective antagonists for the human A3 adenosine receptor. nih.gov One such derivative, 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione, exhibits a very high affinity for the A3 receptor with a Ki value of 2.24 nM, while showing a lack of affinity for A1, A2A, and A2B receptors. nih.gov This highlights the principle that specific substitutions can confer remarkable subtype selectivity.

While direct binding data for 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione is not extensively detailed in the provided search results, the general structure-activity relationships for xanthine (B1682287) derivatives suggest that the ethyl groups at the N1 and N7 positions play a crucial role in defining its receptor interaction profile. The introduction of a styryl group at the 8-position of the xanthine core, as seen in (E)1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine (KW 6002), has been shown to be critical for achieving selective A2A receptor antagonism. documentsdelivered.com This indicates that while the diethyl-purinedione core is important, modifications at other positions are key to achieving high selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione | hA3 | 2.24 | High vs. A1, A2A, A2B |

| 9-(4-methoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione | Rat A2a | 370 | A1 selective (~10-fold) |

| 9-(4-methoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione | Rat A1 | 3850 |

Inhibition Mechanisms of Key Enzymes (e.g., Sirtuins, Phosphodiesterases, Kinases)

The 1H-purine-2,6-dione scaffold is a versatile template for designing enzyme inhibitors. Specific derivatives have been shown to target sirtuins, phosphodiesterases (PDEs), and kinases.

Sirtuins: A study identified novel sirtuin inhibitors based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. nih.gov These compounds were found to be potent pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov Enzyme kinetic assays revealed that these derivatives act as competitive inhibitors with respect to the acetylated substrate and as mixed-type inhibitors concerning the NAD+ cofactor. nih.gov This dual inhibitory mechanism suggests a complex interaction within the enzyme's active site.

Phosphodiesterases (PDEs): Certain xanthine derivatives are known to inhibit PDEs. For example, the branched analogue IBMX (3-isobutyl-1-methylxanthine) demonstrates potency as a PDE inhibitor in the same concentration range required to block adenosine receptors. nih.gov Another derivative, doxofylline, which bears a 1,3-dioxolan-2-ylmethyl residue in the 7-position, is believed to exert its activity via PDE inhibition, as it is virtually inactive at A1 and A2A adenosine receptors. nih.gov

Kinases: Structure and ligand-based drug design approaches have been employed to develop 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives as multi-kinase inhibitors. nih.gov Specific compounds from this series demonstrated inhibitory activity against PI3Kα, B-RafV600E, B-RafWT, EGFR, and VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov This suggests that the purine-dione core can be adapted to target the ATP-binding pocket of various kinases, a common strategy in kinase inhibitor design.

| Compound Class | Target Enzyme | Inhibition Mechanism/Activity |

|---|---|---|

| 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives | SIRT1, SIRT2, SIRT3, SIRT5 | Competitive (vs. acetyl substrate), Mixed-type (vs. NAD+) |

| 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives | PI3Kα, B-Raf, EGFR, VEGFR-2 | IC50 values in the sub-micromolar range |

| Doxofylline | Phosphodiesterases (PDEs) | Primary mechanism of action |

Characterization of Ligand-Protein Interaction Topology

Understanding the three-dimensional arrangement of a ligand within its protein target's binding site is crucial for explaining its activity and selectivity.

For adenosine receptors, molecular modeling studies of pyrido[2,1-f]purine-2,4-diones bound to the A3 subtype have revealed key interactions. The binding cavity is lined by a hydrogen-bonded pair of amino acids, Gln 167 and Asn 250, as well as the highly conserved Phe 168. nih.gov The specific interactions between the ligand's substituents and these residues are critical for achieving high affinity and selectivity. nih.gov

In the case of sirtuin inhibition by 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives, molecular docking established the binding mode within SIRT3. nih.gov The inhibitors occupy the acetyl lysine (B10760008) binding site, interacting with the enzyme primarily through hydrophobic interactions. nih.gov The validity of these interactions was confirmed through site-directed mutagenesis of SIRT3 and by analyzing the structure-activity relationships of the inhibitors. nih.gov

Modulatory Effects on Signal Transduction Pathways

The binding of this compound derivatives to receptors or enzymes initiates a cascade of downstream cellular events by modulating signal transduction pathways.

As antagonists of adenosine receptors, these compounds block the signaling initiated by the endogenous ligand, adenosine. Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. nih.gov A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, decreasing intracellular cAMP levels, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. nih.gov By blocking these receptors, purine-dione antagonists can prevent these modulations of cAMP levels, thereby influencing a wide array of cellular functions.

The inhibition of enzymes like sirtuins or kinases also has profound effects on signaling. Sirtuins are NAD+-dependent deacetylases that regulate the activity of numerous proteins involved in metabolism, DNA repair, and apoptosis. nih.gov By inhibiting sirtuins, purine-dione derivatives can alter the acetylation status of these target proteins, thereby intervening in these critical cellular processes. Similarly, by inhibiting kinases like PI3K and B-Raf, these compounds can block oncogenic signaling pathways, which is the basis for their potential anticancer activity. nih.gov

Future Research Directions and Emerging Methodologies in 1,7 Diethyl 1h Purine 2,6 3h,7h Dione Chemistry

Development of More Sustainable and Efficient Synthetic Strategies

The chemical synthesis of purine (B94841) derivatives, including 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione, has traditionally involved multi-step processes that can be resource-intensive. Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry to enhance sustainability and efficiency. researchgate.netnih.gov Key areas of development include the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like purines from simpler starting materials in a single step, thereby reducing waste and improving atom economy. researchgate.net

Another significant trend is the move towards cleaner and more efficient catalytic systems. nih.gov This includes the exploration of biocatalysis and photocatalysis, which can facilitate reactions under milder conditions, reducing energy consumption. nih.gov Minimizing the use of protecting groups and unnecessary derivatization steps is also a critical goal, as it streamlines synthetic routes and further curtails waste generation. nih.gov The adoption of flow chemistry techniques, which offer precise control over reaction parameters, is another promising avenue for improving the efficiency and scalability of purine dione synthesis. acs.org

| Green Chemistry Principle | Application in Purine Dione Synthesis | Potential Benefit |

| Atom Economy | Utilizing multicomponent reactions (MCRs) to build the purine core in a single step. | Maximizes the incorporation of starting materials into the final product, reducing waste. |

| Use of Catalysis | Employing biocatalysts or photocatalysts in functionalization reactions. nih.gov | Enables reactions at milder temperatures and pressures, lowering energy demand and improving selectivity. nih.gov |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. nih.gov | Shortens the overall synthesis, reduces reagent consumption, and minimizes waste streams. nih.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. | Improves the safety profile of the synthesis and reduces environmental impact. |

| Design for Energy Efficiency | Implementing flow chemistry setups for continuous processing. acs.org | Allows for better heat transfer and control, reducing energy consumption compared to batch processing. acs.org |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science by enabling the rapid de novo design of novel molecules. nih.govfrontiersin.org For the this compound scaffold, these technologies offer a powerful approach to explore a vast chemical space and generate new analogs with desired properties. researchgate.netwikipedia.org Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of molecular structure and chemical bonding. frontiersin.orgnih.gov

These trained models can then generate novel purine dione structures that are predicted to have high affinity for a specific biological target. nih.gov This de novo design process can significantly accelerate the initial stages of discovery by prioritizing molecules for synthesis that have a higher probability of success. nih.gov Furthermore, AI models can be designed for multi-property optimization, simultaneously considering factors like synthetic feasibility, predicted bioactivity, and pharmacokinetic properties to design well-rounded lead candidates. nih.govwikipedia.org

| AI/ML Technique | Function in De Novo Design | Application to Purine Diones |

| Recurrent Neural Networks (RNNs) | Learns patterns from sequences (like SMILES strings) to generate new, valid molecular structures. frontiersin.org | Designing novel 1,7-diethyl-purine-2,6-dione analogs with predicted activity against specific targets like kinases or adenosine (B11128) receptors. nih.gov |

| Generative Adversarial Networks (GANs) | Uses a "generator" and a "discriminator" network to create realistic and novel molecular structures. nih.gov | Generating diverse libraries of purine dione derivatives that expand beyond known chemical space. |

| Reinforcement Learning (RL) | Trains an agent to make decisions (e.g., adding atoms/bonds) to maximize a reward (e.g., predicted bioactivity). researchgate.net | Optimizing a starting purine dione scaffold step-by-step to achieve high target affinity and desirable properties. |

| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space and then decodes them back, allowing for the generation of new molecules by sampling from this space. nih.gov | Creating novel purine dione structures by interpolating between known active compounds. |

Exploration of Novel Chemical Reactivity and Catalysis for Purine Dione Functionalization

Expanding the chemical diversity of this compound analogs relies on the ability to selectively modify the purine core. Future research will heavily focus on discovering and optimizing novel catalytic methods for the regioselective functionalization of C-H and N-H bonds. rsc.orgnih.gov The purine scaffold contains multiple potential reaction sites, and achieving precise control over which site is modified is a significant synthetic challenge. rsc.org

Recent advances in transition-metal catalysis, particularly with palladium and nickel, have enabled a range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring. nih.govtaylorfrancis.com The development of heterogeneous catalysts is also a key area, as they offer advantages in terms of recyclability and sustainability, contributing to greener chemical processes. mdpi.com Research into the mechanisms of these catalytic reactions will provide a deeper understanding, allowing for the rational design of catalysts with improved activity and selectivity for purine dione functionalization. rsc.org

| Functionalization Strategy | Description | Relevance to Purine Diones |

| C-H Bond Functionalization | Direct activation and modification of carbon-hydrogen bonds, avoiding pre-functionalization steps like halogenation. nih.gov | Enables the direct attachment of new substituents at the C8 position of the purine core, a common site for modification. nih.gov |

| N-H Bond Functionalization | Selective alkylation, arylation, or acylation at the nitrogen atoms of the pyrimidine or imidazole (B134444) rings. rsc.org | Allows for modification at the N3 and N9 positions, which can significantly influence biological activity. |

| Cross-Coupling Reactions | Palladium- or nickel-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds. nih.govtaylorfrancis.com | Provides a versatile method for attaching a wide variety of functional groups to a pre-halogenated purine dione scaffold. |